2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate
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Description
2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate is a useful research compound. Its molecular formula is C14H20BF4N3O3 and its molecular weight is 365.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
TNTU, also known as 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate, is primarily used in peptide synthesis . Its primary targets are the peptide chains that are being synthesized or modified .
Mode of Action
TNTU acts as a coupling reagent in peptide synthesis . It facilitates the formation of peptide bonds between amino acids, enabling the construction of peptide chains . TNTU has been reported to produce little racemization during coupling, which is crucial for maintaining the correct stereochemistry of the synthesized peptides .
Biochemical Pathways
It plays a significant role in the biochemical pathway of peptide synthesis . By facilitating the formation of peptide bonds, TNTU contributes to the construction of proteins, which are vital components of many biological pathways.
Properties
IUPAC Name |
[dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium;tetrafluoroborate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N3O3.BF4/c1-15(2)14(16(3)4)20-17-12(18)10-8-5-6-9(7-8)11(10)13(17)19;2-1(3,4)5/h5-6,8-11H,7H2,1-4H3;/q+1;-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTWWFCCBWWXSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)C2C3CC(C2C1=O)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BF4N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558769 |
Source
|
Record name | (Dimethylamino)[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)oxy]-N,N-dimethylmethaniminium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125700-73-4 |
Source
|
Record name | (Dimethylamino)[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)oxy]-N,N-dimethylmethaniminium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5-Norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium Tetrafluoroborate [Coupling Reagent for Peptide] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary application of 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TNTU) in scientific research?
A: this compound (TNTU) is primarily recognized as a coupling reagent in peptide synthesis. [] Its role is to facilitate the formation of amide bonds between amino acids, which are the building blocks of peptides and proteins.
Q2: How does this compound (TNTU) compare to other coupling reagents in terms of yield and racemization in depside bond formation?
A: Research indicates that this compound (TNTU) provided lower yields compared to acid chloride, urethane-N-carboxyanhydrides, and PyBroP coupling in depside bond formation. [] While it can facilitate the reaction, other reagents may be more efficient depending on the specific application.
Q3: Has this compound (TNTU) been explored for solid phase peptide synthesis (SPPS) in aqueous environments?
A: Yes, this compound (TNTU) has been investigated for its potential in solid phase peptide synthesis (SPPS) conducted in aqueous media. [] This is significant because traditional SPPS often relies heavily on organic solvents, posing environmental concerns.
Q4: Beyond peptide synthesis, are there other applications where this compound (TNTU) plays a role?
A: this compound (TNTU) has been utilized in the creation of self-assembled layers for glycoprotein recognition. [] In one study, it was used to covalently link concanavalin A (Con A) to a gold surface, demonstrating its utility in biosensor development and glycoprotein research.
Q5: What is the molecular formula and weight of this compound (TNTU)?
A: The molecular formula of this compound (TNTU) is C14H20BF4N3O3, and its molecular weight is 365.13 g/mol. [] This information is crucial for researchers when calculating stoichiometry and preparing solutions.
Q6: Are there known solubility characteristics for this compound (TNTU)?
A: this compound (TNTU) is reported to be soluble in a range of solvents, including acetonitrile, water, dichloromethane, and methanol. [] This solubility profile is advantageous for researchers as it allows flexibility in experimental design and reaction conditions.
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